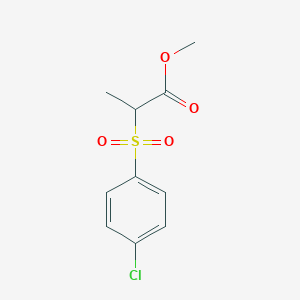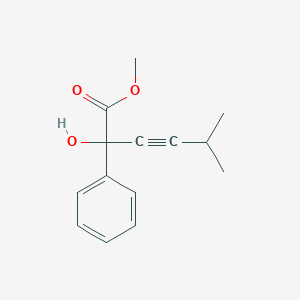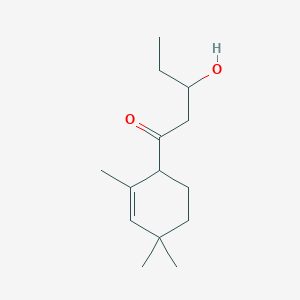
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one is a chemical compound with a molecular formula of C13H22O2 It is known for its unique structure, which includes a hydroxy group and a trimethylcyclohexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one can be achieved through several methods. One common approach involves the reaction of 2-Cyclohexen-1-one with a suitable hydroxyalkylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce different alcohols .
Scientific Research Applications
3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy group and the trimethylcyclohexenyl group play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Known for its similar structure and reactivity.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Shares similar functional groups and chemical properties.
4-(2,4,4-Trimethyl-cyclohexa-1,5-dienyl)-but-3-en-2-one:
Uniqueness
What sets 3-Hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one apart is its specific combination of functional groups and its unique reactivity profile. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90122-42-2 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
3-hydroxy-1-(2,4,4-trimethylcyclohex-2-en-1-yl)pentan-1-one |
InChI |
InChI=1S/C14H24O2/c1-5-11(15)8-13(16)12-6-7-14(3,4)9-10(12)2/h9,11-12,15H,5-8H2,1-4H3 |
InChI Key |
VVKYOIZPNSESRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C1CCC(C=C1C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


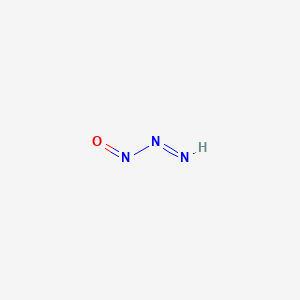
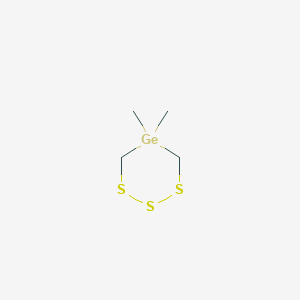

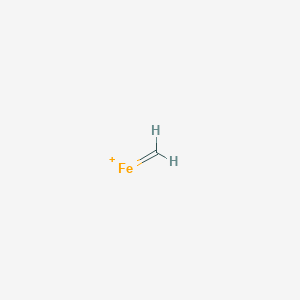
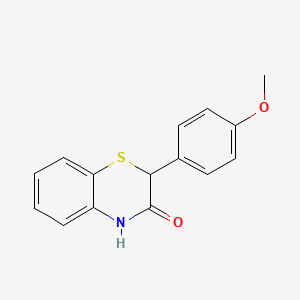
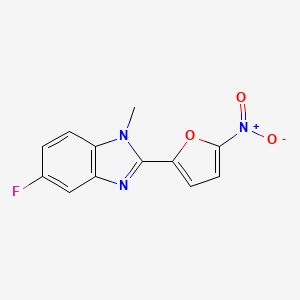
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)


![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
